molecular formula C8H12BrN3 B13161614 4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole

4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole

Cat. No.: B13161614
M. Wt: 230.11 g/mol
InChI Key: LPZXQFYCFSYTRW-UHFFFAOYSA-N
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Description

4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole is a synthetic organic compound that features a cyclopropyl group, a bromomethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethyl bromide intermediate. This can be achieved by reacting cyclopropylmethanol with hydrobromic acid in the presence of a catalyst. The resulting cyclopropylmethyl bromide is then reacted with sodium azide to form the corresponding azide compound. Finally, the azide undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products can include reduced triazole derivatives or modified cyclopropyl groups.

Scientific Research Applications

4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery and other applications.

Mechanism of Action

The mechanism of action of 4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-1,2,3-triazole: Lacks the cyclopropyl and bromomethyl groups, resulting in different reactivity and applications.

    1-methyl-1H-1,2,3-triazole: Similar core structure but without the cyclopropyl and bromomethyl groups.

    Cyclopropylmethyl bromide: Contains the cyclopropyl and bromomethyl groups but lacks the triazole ring.

Uniqueness

4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole is unique due to the combination of the cyclopropyl group, bromomethyl group, and triazole ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclopropyl]methyl]-1-methyltriazole

InChI

InChI=1S/C8H12BrN3/c1-12-5-7(10-11-12)4-8(6-9)2-3-8/h5H,2-4,6H2,1H3

InChI Key

LPZXQFYCFSYTRW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CC2(CC2)CBr

Origin of Product

United States

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